molecular formula C13H18N2O3 B1382242 (4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1638771-15-9

(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

Cat. No. B1382242
M. Wt: 250.29 g/mol
InChI Key: UMQHWTBHVHLMBC-SNVBAGLBSA-N
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Description

“(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 . It is used in scientific research and has diverse applications, including drug development, organic synthesis, and medicinal chemistry studies.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring with an amino group at the 4-position and a 2,4-dimethoxyphenylmethyl group at the 1-position . The exact 3D structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . These properties could be determined experimentally or estimated using computational methods.

Scientific Research Applications

Catalysis in Asymmetric Reactions

The analogues of pyrrolidine-based compounds, like (4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, have been utilized in catalysis for asymmetric reactions. For instance, rhodium complexes with pyrrolidine analogues have shown effectiveness in asymmetric hydrogenation of itaconic acid derivatives, contributing to the synthesis of key intermediates for renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Synthesis of Biologically Active Scaffolds

Pyrrolidine derivatives, including those similar to (4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, have been synthesized and characterized for their potential biological activities. Pyrrolo[2,3-b]pyridine scaffolds, which include dimethoxyphenyl components, have been prepared and are significant in the field of organic and medicinal chemistry (Sroor, 2019).

Structural Analysis and Synthesis in Medicinal Chemistry

These compounds also play a crucial role in the design and synthesis of inhibitors for medical applications, such as influenza neuraminidase inhibitors. The structural analysis and synthesis of these pyrrolidine cores have been instrumental in developing potent inhibitors for influenza (Wang et al., 2001).

Tautomerism Studies in Organic Chemistry

Investigations into the tautomerism of compounds like 2-aminopyridines and pyridinones, which are structurally related to the mentioned pyrrolidine, are significant in understanding chemical behavior. These studies have practical applications in synthesizing various organically active compounds (Davoodnia et al., 2011).

Enantioselective Detection in Pharmacology

In pharmacological research, analogues of pyrrolidine have been used as derivatization reagents for the enantioselective detection of amine enantiomers. This is particularly important in understanding the chiral properties of drugs and their metabolites (Jin et al., 2020).

properties

IUPAC Name

(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHWTBHVHLMBC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one

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